molecular formula C30H32ClNO4 B11683867 Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11683867
M. Wt: 506.0 g/mol
InChI Key: DWDQIMUPALQBTA-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a cyclopentyl ring, a chlorophenyl group, an ethoxyphenyl group, and a hexahydroquinoline core. Its multifaceted structure allows it to participate in various chemical reactions and makes it a valuable subject of study in fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the hexahydroquinoline core, followed by the introduction of the cyclopentyl, chlorophenyl, and ethoxyphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. .

Scientific Research Applications

Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, receptor antagonism, or modulation of signaling cascades .

Comparison with Similar Compounds

When compared to similar compounds, Cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C30H32ClNO4

Molecular Weight

506.0 g/mol

IUPAC Name

cyclopentyl 7-(4-chlorophenyl)-4-(2-ethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C30H32ClNO4/c1-3-35-26-11-7-6-10-23(26)28-27(30(34)36-22-8-4-5-9-22)18(2)32-24-16-20(17-25(33)29(24)28)19-12-14-21(31)15-13-19/h6-7,10-15,20,22,28,32H,3-5,8-9,16-17H2,1-2H3

InChI Key

DWDQIMUPALQBTA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC5CCCC5)C

Origin of Product

United States

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